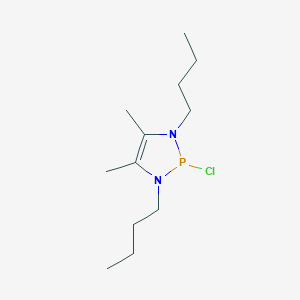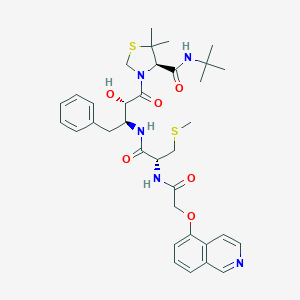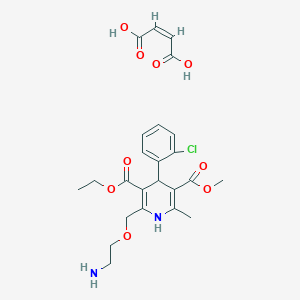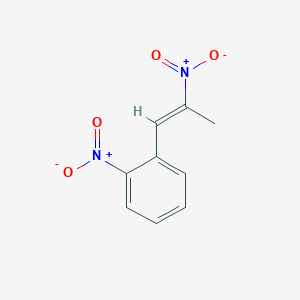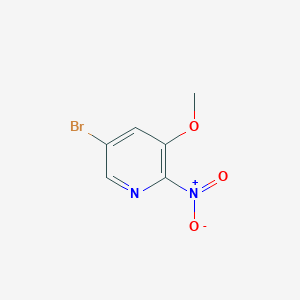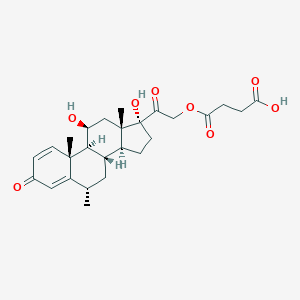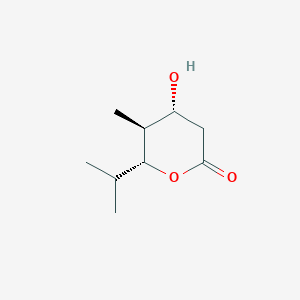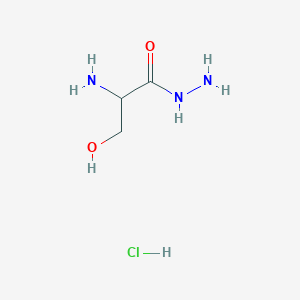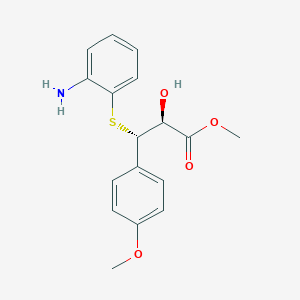
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, commonly referred to as Methylsulfonylmethane (MSM), is an organosulfur compound found naturally in plants, animals, and humans. It is a white, odorless, crystalline powder that is soluble in water and alcohol. MSM is a popular dietary supplement used to promote joint health and reduce inflammation. It has also been studied for its potential to treat a variety of medical conditions, including allergies, asthma, arthritis, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
The molecule , due to its complex structure, has likely implications in various fields of scientific research, including the synthesis of potential therapeutic agents, studies on molecular interactions, and the development of novel compounds with specific biological activities. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the broader context of research applications.
Antileukotrienic Agents Synthesis :The synthesis of related sulfanyl-containing compounds has been explored for their potential as antileukotrienic drugs, with specific interest in their antiplatelet activities. Such compounds are synthesized under specific conditions, highlighting the interest in sulfanyl-containing molecules for their biological activity (Jampílek et al., 2004).
Cyclization Reactions and Molecular Transformations :Research into cyclization reactions involving sulfanyl groups indicates the synthetic versatility of these compounds. For example, certain methyl sulfanyl benzoate derivatives undergo cyclization to form anilides, showcasing the chemical reactivity and potential for creating diverse molecular structures (Ukrainets et al., 2014).
Anti-Cancer Activity :The study of sulfanyl-containing ligands and their metal complexes, such as those with gold (III) and nickel (II), reveals promising anti-cancer properties. These complexes demonstrate cytotoxic effects against cancer cell lines, indicating the potential therapeutic applications of such molecules (Ghani & Alabdali, 2022).
Antibacterial Activity :The antibacterial activity of amino-heterocyclic compounds with sulfanyl groups highlights the antimicrobial potential of these molecules. Such studies underscore the relevance of sulfanyl-containing compounds in developing new antibacterial agents (Hu et al., 2006).
Advanced Synthesis for Drug Precursors :Research on the asymmetric reduction of keto esters with sulfanyl groups to produce chiral synthons for drug synthesis, such as diltiazem precursors, showcases the importance of these compounds in medicinal chemistry. This approach provides an eco-friendly and cost-effective route for synthesizing pharmaceutically relevant compounds (Chen et al., 2021).
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3/t15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGGMIUPWSNEV-CVEARBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)OC)O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436070 |
Source


|
| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
CAS RN |
99109-07-6 |
Source


|
| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
